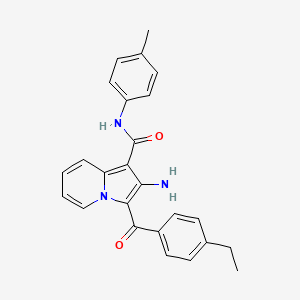

2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

説明

2-Amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a bicyclic indolizine core substituted with a 4-ethylbenzoyl group at the 3-position and a 4-methylphenyl carboxamide moiety at the 1-position. The ethyl and methyl substituents on the benzoyl and phenyl groups, respectively, contribute to its lipophilicity and steric profile, which may influence its pharmacokinetic behavior and target binding efficiency.

特性

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-17-9-11-18(12-10-17)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-19-13-7-16(2)8-14-19/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAWBPFMFWCRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indolizine core with specific substitutions that may influence its biological properties. The IUPAC name of the compound is this compound. Its molecular formula is , with a molecular weight of approximately 415.47 g/mol.

The biological activity of this compound is believed to involve modulation of various molecular targets, including enzymes and receptors. The specific interactions and pathways remain to be fully elucidated, but preliminary studies suggest potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could interact with receptors that mediate cellular responses, potentially influencing processes such as apoptosis or cell proliferation.

Anticancer Properties

Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer activity. A study on similar indolizine compounds reported their ability to induce apoptosis in cancer cell lines through various mechanisms, such as DNA intercalation and inhibition of topoisomerases .

Case Study: Antitumor Activity

A related study highlighted the antitumor effects of indolizine derivatives in human cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation in a dose-dependent manner and caused cell cycle arrest in specific phases .

Antimicrobial Activity

Indolizines have also been investigated for their antimicrobial properties. Preliminary tests suggest that this compound may possess activity against various bacterial strains, although detailed studies are necessary to confirm these effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other indolizine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-amino-3-(4-methylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | Structure | Anticancer, Antimicrobial |

| 2-amino-3-(4-ethylbenzoyl)-N-(4-hydroxyphenyl)indolizine-1-carboxamide | Structure | Anticancer |

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of indolizines to enhance their biological activities. For instance, modifications in the substituents on the indolizine core have been shown to significantly affect their potency against cancer cells and pathogens.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indolizine Core : Cyclization reactions using appropriate precursors.

- Functional Group Modifications : Introduction of amino and benzoyl groups through nucleophilic substitutions and acylation reactions.

類似化合物との比較

Substituent Effects on Physicochemical Properties

- 4-Methoxy (): Enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce passive diffusion . 3-Nitro (): Strong electron-withdrawing effects could alter electronic distribution, affecting reactivity or binding to electron-rich biological targets .

- Phenyl Substituents: 4-Methyl (Target): Contributes to steric hindrance, possibly limiting interactions with bulky binding pockets. 2-Chloro (): Chlorine’s electronegativity may facilitate halogen bonding in crystal packing or target interactions .

Crystallographic and Packing Behavior

Evidence from isomorphic imidazole-imines () highlights the role of weak interactions (e.g., C–H⋯N and π–π stacking) in dictating crystal packing. For indolizine derivatives:

- The target compound’s ethyl and methyl groups may disrupt planar stacking, leading to less dense crystal structures compared to halogenated analogs like ’s chloro-substituted compound .

- Methoxy and nitro substituents () could introduce additional dipole moments or hydrogen-bonding motifs, stabilizing specific crystal forms .

Q & A

Q. How can researchers optimize the synthesis of 2-amino-3-(4-ethylbenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide for high yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process, including cyclization of pyridine derivatives with alkynes to form the indolizine core, followed by benzoylation and carboxamide functionalization. Key steps include:

- Cyclization : Use palladium or copper catalysts under inert atmospheres to stabilize reactive intermediates .

- Benzoylation : Introduce the 4-ethylbenzoyl group via electrophilic aromatic substitution using benzoyl chloride derivatives under acidic conditions .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound. Yield optimization (~85%) is achievable under reflux conditions in DMF with excess reagents .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR (e.g., DMSO-d6 solvent) to confirm substituent positions, such as the ethylbenzoyl group (δ ~7.6–7.7 ppm for aromatic protons) and indolizine core protons (δ ~6.6–7.4 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode detects the molecular ion peak (e.g., m/z ~398 [M+H]) and fragmentation patterns to verify the carboxamide moiety .

- Elemental Analysis : Validate empirical formula (e.g., CHNO) with ≤0.5% deviation in C/H/N content .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion or microdilution assays (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls like ciprofloxacin .

- Antioxidant Assays : Employ DPPH radical scavenging or FRAP assays to quantify activity, with IC values benchmarked against ascorbic acid .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Compare analogs with substituent changes (e.g., 4-fluoro vs. 4-ethylbenzoyl groups). For example:

- 4-Fluorobenzoyl analogs show enhanced antibacterial activity (MIC ~12.5 µg/mL) due to increased electronegativity .

- 4-Methylphenyl substitution in the carboxamide group improves metabolic stability via steric hindrance .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or antioxidant enzymes .

Q. How can researchers resolve contradictory data in biological activity across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell line viability, solvent controls). For example, discrepancies in IC values may arise from DMSO solvent effects (>1% v/v) .

- Metabolic Stability Tests : Use liver microsome assays to assess compound degradation, as instability in culture media may falsely reduce observed activity .

Q. What experimental designs are optimal for studying the compound’s environmental impact or ecotoxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。